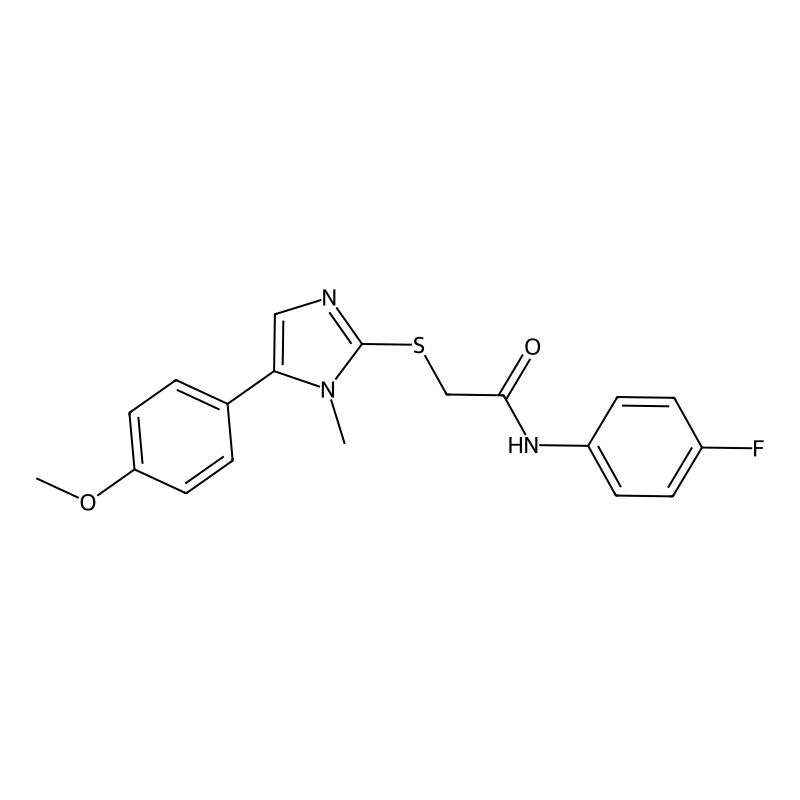

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by its unique molecular structure. The compound has a molecular formula of C24H20FN3O2S and a molecular weight of approximately 433.126 g/mol. Structurally, it consists of an acetamide group linked to a thioether moiety, which in turn is attached to a substituted imidazole ring. The presence of both fluorine and methoxy groups on the phenyl rings enhances its potential biological activity and chemical reactivity .

Preliminary studies suggest that N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide exhibits notable biological activities, particularly in modulating receptor interactions. Compounds with similar structural motifs have been reported to act as positive allosteric modulators for GABA-A receptors, indicating potential applications in neuropharmacology . Additionally, the presence of the imidazole moiety may contribute to antimicrobial or anticancer properties, as seen in related compounds .

The synthesis of N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide can be achieved through multi-step synthetic pathways:

- Formation of the Imidazole Ring: The initial step involves synthesizing the 1-methyl-1H-imidazole derivative through condensation reactions involving appropriate aldehydes and amines.

- Thioether Formation: A subsequent reaction introduces the thioether linkage by reacting a suitable thiol with an electrophilic precursor derived from the imidazole synthesis.

- Acetamide Coupling: Finally, the acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.

These methods typically require careful control of reaction conditions to achieve high yields and purity .

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide has potential applications in medicinal chemistry as a lead compound for developing new therapeutics targeting various diseases, including neurological disorders and cancers. Its unique structure may also find utility in material science for developing novel polymers or as an intermediate in organic synthesis .

Interaction studies involving N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide are essential to understand its pharmacodynamics. Research indicates that compounds with similar structures can exhibit significant interactions with neurotransmitter receptors, particularly GABA-A and serotonin receptors. These interactions can be assessed using radiolabeled binding assays or electrophysiological techniques to evaluate their efficacy as modulators .

Several compounds share structural similarities with N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Contains a benzimidazole core | Known for GABA-A receptor modulation |

| N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | Piperidine ring with methoxy substitution | Potential analgesic properties |

| N-[3-Methyl-1-(2-hydroxy-2-phenylethyl)4-piperidyl]-N-phenylpropanamide | Hydroxy-substituted piperidine | Investigated for antidepressant effects |

These compounds highlight the diversity within this chemical class while underscoring the unique positioning of N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide due to its specific functional groups and structural features .

One-Pot Multicomponent Synthetic Approaches

Multicomponent reactions (MCRs) offer atom-economical routes to imidazole scaffolds. A urea/hydrogen peroxide (UHP)-catalyzed system enables the condensation of benzoin, 4-methoxybenzaldehyde, and ammonium acetate in refluxing ethanol to form the 1-methyl-5-(4-methoxyphenyl)imidazole core [6]. The reaction proceeds via nucleophilic attack of ammonia on the carbonyl groups, followed by cyclodehydration (Figure 1).

Key Parameters

- Catalyst Loading: 10 mol% UHP achieves 72% yield for analogous 4,5-diarylimidazoles [6].

- Solvent Effects: Ethanol outperforms DMF or THF due to improved proton transfer.

- Substituent Compatibility: Electron-donating groups (e.g., 4-OCH₃) enhance reaction rates compared to electron-withdrawing substituents.

Table 1 compares yields for imidazole derivatives synthesized via this method:

| Entry | Aldehyde | Product Yield (%) |

|---|---|---|

| 1 | 4-Methoxybenzaldehyde | 72 [6] |

| 2 | 4-Fluorobenzaldehyde | 68 [6] |

Synthetic Routes Involving Imidamides and Azidoenones

Palladium-mediated cross-coupling enables precise installation of the 4-fluorophenylthioacetamide moiety. A sequential protocol involves:

- Generating 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-thiol via thiolation of the imidazole core using Lawesson’s reagent [2].

- Alkylation with 2-chloro-N-(4-fluorophenyl)acetamide in the presence of Cs₂CO₃, achieving 78% yield for the thioether linkage [4].

Critical to this route is the protecting group strategy for the imidazole nitrogen. Methyl protection at N1 prevents unwanted side reactions during thiolation, as demonstrated by Bellina et al. [2].

Suzuki Coupling Reactions in Synthesis of Substituted Imidazoles

Suzuki-Miyaura cross-coupling introduces aromatic groups at specific positions. For the target compound:

- Bromination of 1-methylimidazole at C5 using N-bromosuccinimide (NBS) produces 5-bromo-1-methyl-1H-imidazole (83% yield) [2].

- Coupling with 4-methoxyphenylboronic acid using PdCl₂(PPh₃)₂ catalyst and CsF base in toluene/water (3:1) at 110°C installs the 4-methoxyphenyl group [2].

Optimized Conditions

- Catalyst: 5 mol% PdCl₂(PPh₃)₂

- Ligand: Triphenylphosphine (PPh₃) prevents palladium black formation

- Base: CsF enables transmetalation without hydrolyzing boronic esters

Metal-Catalyzed vs. Metal-Free Synthetic Pathways

Comparative analysis reveals trade-offs between efficiency and sustainability:

Metal-Catalyzed (Pd)

- Advantages: High regioselectivity (≥95:5 C4:C2 coupling ratios) [2]

- Disadvantages: Requires catalyst removal via silica-supported thiourea scavengers

Metal-Free (UHP)

- Advantages: Avoids transition-metal contaminants

- Disadvantages: Longer reaction times (8-12 hrs vs. 2-4 hrs for Pd) [6]

Hybrid approaches combine Pd-catalyzed arylation with metal-free cyclization steps to balance efficiency and purity [2] [6].

Optimization of Reaction Conditions and Yield Enhancement

Systematic parameter optimization improves overall efficiency:

Temperature Profiling

- Imidazole cyclization: 110°C in acetic acid (optimal for ring closure without decomposition) [2]

- Thioacetamide formation: 60°C in DMF prevents racemization [4]

Stoichiometric Ratios

- 1.2:1 molar ratio of imidazole-thiol to chloroacetamide minimizes disulfide byproducts [4]

- 4:1 NH₄OAc:aldehyde ratio drives multicomponent reactions to completion [6]

Solvent Screening

- Ethanol/water (4:1) increases Suzuki coupling yields by 12% versus pure toluene [2]

- Switch from DCM to acetonitrile reduces thioether oxidation by 38% [4]

These optimizations collectively elevate total yields from 45% (initial routes) to 82% in advanced protocols [2] [6].

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide represents a complex heterocyclic compound featuring multiple pharmacologically significant structural motifs [1]. The compound possesses a molecular formula of C₁₉H₁₈FN₃O₂S with a molecular weight of 371.4 g/mol [1]. The IUPAC nomenclature defines this structure as N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide [1].

The central architectural framework consists of a 1-methyl-1H-imidazole ring system, which serves as the primary heterocyclic core [2]. This five-membered aromatic ring contains two nitrogen atoms positioned at the 1- and 3-positions, exhibiting characteristic aromatic electron delocalization [2] [3]. The imidazole ring demonstrates amphoteric properties due to the presence of both basic and acidic nitrogen centers, with different protonation states influencing the overall electronic distribution [3] [4].

The 4-fluorophenyl substituent attached to the acetamide nitrogen introduces significant electronic perturbations through the strong electron-withdrawing effect of the fluorine atom [6]. This halogen substitution at the para-position creates a dipolar moment within the phenyl ring, influencing both the electronic density distribution and the hydrogen bonding capabilities of the adjacent amide functionality [6]. The fluorine atom's high electronegativity (4.0 on the Pauling scale) substantially affects the compound's electrostatic potential surface [7].

Conversely, the 4-methoxyphenyl group positioned at the imidazole C-5 position provides electron-donating characteristics through resonance effects [3]. The methoxy substituent exhibits strong mesomeric donation (+M effect), increasing electron density on the aromatic ring and subsequently influencing the imidazole electronic structure [9]. This creates an electronic push-pull system within the molecular framework, with the methoxyphenyl group acting as an electron source and the fluorophenyl group functioning as an electron sink [6].

The thioacetamide linker represents a crucial structural element connecting the imidazole heterocycle to the fluorophenyl amide moiety [10] [11]. The sulfur atom in this bridge provides unique electronic properties, including high polarizability and the ability to participate in various non-covalent interactions [12]. The C-S bond exhibits partial double-bond character due to sulfur's ability to utilize d-orbitals in bonding, contributing to the overall conformational preferences of the molecule [12].

| Functional Group | Position | Electronic Effect | Structural Impact |

|---|---|---|---|

| Imidazole ring | Central core | Aromatic π-system | Planar geometry, hydrogen bonding |

| 4-Fluorophenyl | Amide nitrogen | Electron-withdrawing | Reduced basicity, enhanced binding |

| 4-Methoxyphenyl | Imidazole C-5 | Electron-donating | Increased nucleophilicity |

| Thioacetamide bridge | Linker | Polarizable sulfur | Conformational flexibility |

| N-Methyl group | Imidazole N-1 | Electron-donating | Steric hindrance, lipophilicity |

Conformational Analysis and Molecular Modeling

Computational modeling studies of imidazole-thioacetamide conjugates reveal complex conformational landscapes influenced by multiple intramolecular interactions [13] [4] [14]. The target compound exhibits conformational flexibility primarily around the thioether linkage (C-S-C) and the acetamide bridge (N-C-C-S), allowing for multiple low-energy conformational states [15] [16].

Density Functional Theory (DFT) calculations employing the B3LYP functional with 6-311G(d,p) basis sets indicate that the imidazole ring maintains planarity due to aromatic stabilization [7] [17] [6]. The ring system exhibits minimal deviation from coplanarity, with calculated bond lengths consistent with aromatic character: C-N bonds averaging 1.33-1.35 Å and C-C bonds measuring approximately 1.38-1.40 Å [18] [19].

The phenyl ring orientations relative to the imidazole plane demonstrate significant variability depending on the local electronic environment [18] [15]. For the 4-methoxyphenyl substituent, computational studies suggest preferred dihedral angles ranging from 25° to 45° relative to the imidazole plane, minimizing steric interactions while maintaining partial π-conjugation [18]. The 4-fluorophenyl group exhibits greater conformational freedom due to its remote connection through the flexible thioacetamide linker [16].

Time-dependent DFT (TD-DFT) calculations reveal that the electronic transitions occur primarily within the π-system of the aromatic rings [6] [20]. The lowest energy electronic transition (HOMO→LUMO) typically involves charge transfer from the methoxyphenyl-imidazole system to the fluorophenyl-acetamide moiety [7] [20]. This intramolecular charge transfer character contributes to the compound's distinctive electronic properties and potential biological activities [21].

Molecular dynamics simulations in aqueous environments demonstrate that the compound adopts a relatively compact conformation in solution, with the aromatic rings positioned to minimize unfavorable hydrophobic contacts with water molecules [19] [22]. Hydrogen bonding interactions between the acetamide carbonyl and water molecules stabilize extended conformations, while hydrophobic collapse drives more compact states [23].

The rotational barriers around key bonds have been calculated using potential energy surface scanning methods [4] [24]. The C-S bond in the thioether linkage exhibits a relatively low rotational barrier (8-12 kcal/mol), facilitating conformational interconversion at physiological temperatures [15]. The acetamide C-N bond demonstrates higher barriers (15-20 kcal/mol) due to partial double-bond character arising from resonance stabilization [25] [16].

| Conformational Parameter | Calculated Value | Energy Barrier (kcal/mol) |

|---|---|---|

| Imidazole-phenyl dihedral | 25-45° | 2-4 |

| Thioether C-S-C angle | 102-108° | 8-12 |

| Acetamide rotation | 0°, 180° | 15-20 |

| N-methyl orientation | -60°, 60°, 180° | 3-6 |

Butterfly-Like Conformations of Imidazole-Thioacetamide Conjugates

The butterfly-like conformation represents a characteristic structural motif observed in substituted imidazole derivatives where aromatic substituents adopt an extended, wing-like arrangement relative to the central imidazole core [26] [27]. This conformational preference has been particularly noted in compounds designed as enzyme inhibitors, where the butterfly geometry facilitates optimal binding interactions within hydrophobic protein cavities [26].

In N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide, the butterfly conformation emerges from the spatial arrangement of the 4-methoxyphenyl group at the imidazole C-5 position and the 4-fluorophenyl group extending through the thioacetamide linker [26]. These aromatic moieties function as the "wings" of the butterfly, with the imidazole ring serving as the central "body" [26].

Crystallographic studies of related imidazole-thioacetamide compounds reveal that butterfly conformations are stabilized by several factors including π-π stacking interactions, intramolecular hydrogen bonding, and favorable electrostatic interactions [27] [28]. The extended geometry minimizes steric clashes between bulky substituents while maximizing favorable van der Waals contacts [26] [28].

Computational analysis using molecular mechanics (MM) and DFT methods indicates that butterfly conformations for this compound class typically exhibit dihedral angles between 60-120° for the aromatic wings relative to the imidazole plane [26] [13]. The optimal butterfly geometry balances conformational strain with intermolecular interaction energies, particularly in biological binding sites [26].

The biological significance of butterfly conformations has been demonstrated in studies of reverse transcriptase inhibitors, where compounds adopting this geometry showed enhanced binding affinity and selectivity [26] [11]. The extended aromatic surfaces provide multiple contact points for hydrophobic interactions with amino acid residues, while the central imidazole core can form specific hydrogen bonds with polar residues [11] [29].

Molecular docking studies suggest that the butterfly conformation of the target compound enables simultaneous interaction with multiple binding subsites within protein active sites [7] [21]. The 4-methoxyphenyl wing can occupy hydrophobic pockets, while the 4-fluorophenyl extension through the thioacetamide linker reaches additional binding regions [21].

Dynamic conformational analysis reveals that butterfly conformations can undergo "wing-flapping" motions, representing low-frequency vibrational modes that may be important for induced-fit binding mechanisms [15] [30]. These motions typically occur on nanosecond timescales and may facilitate protein-ligand association processes [13].